molecular formula C9H7Br2ClO2 B016920 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid CAS No. 24653-99-4

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Cat. No. B016920
CAS RN: 24653-99-4
M. Wt: 342.41 g/mol
InChI Key: VVMCVHQTBODLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of halogenated carboxylic acids often involves multi-step organic reactions, including halogenation, carboxylation, and functional group transformations. For compounds similar to 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid, methodologies can encompass condensation, chlorination, and esterification reactions, as demonstrated in the preparation of related compounds (Yan Shuang-hu, 2014).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray crystallography, IR, ^1H NMR, and other spectroscopic methods are instrumental. For instance, detailed structural characterization of analogs has been achieved through these techniques, providing insights into the compound's geometric configuration and molecular interactions (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).

Chemical Reactions and Properties

The chemical behavior of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid is influenced by its functional groups and halogen substituents. Reactions such as dehalogenation, esterification, and nucleophilic substitution can be pertinent. Moreover, the presence of halogens may affect its reactivity patterns and interaction with different reagents (G. Zheng, D. Ye, Wenzhi Ji, 1994).

Physical Properties Analysis

Physical properties like melting point, boiling point, solubility, and crystalline structure are fundamental for the manipulation and application of chemical compounds. These properties are often determined experimentally and can be significantly affected by the molecular structure and the nature of substituents. Studies on similar compounds provide valuable reference points for understanding the physical characteristics of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid (James E. Johnson, Diana C. Canseco, D. Dolliver, J. Rowe, F. Fronczek, 2006).

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards nucleophiles or electrophiles, and stability, are pivotal for comprehending the behavior of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid in various environments and reactions. Investigating these properties requires a combination of theoretical calculations and experimental validations, which help in elucidating the electronic structure, potential energy surface, and reaction mechanisms of the compound (P. P. Haasbroek, D. Oliver, A. Carpy, 1998).

Scientific Research Applications

  • Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : This compound is used in the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones, which have potential applications in pharmaceuticals and organic materials (Hogale, Shirke, & Kharade, 1995).

  • One-Pot Synthesis of 4-Ethynylbenzenesulfonamides : It is utilized in the efficient one-pot synthesis of 4-ethynylbenzenesulfonamides, using various amines. This process has implications for creating compounds with potential biological activity (Zhang, Kuang, & Yang, 2009).

  • Potential GABA B Receptor Antagonists : Chlorinated acids like 2-Amino-2-(4-chlorophenyl)ethylphosphonic acid, related to this compound, have been identified as weak specific antagonists of GABA at the GABAB receptor, indicating potential for neurological research and applications (Abbenante, Hughes, & Prager, 1997).

  • Organic Synthesis Studies : A study on α-dibromo-3-(3′-nitrophenyl) propanoic acid, a related compound, discussed its elimination in alcohol solutions to produce specific organic compounds, suggesting its utility in organic synthesis studies (Wen-yi, 2011).

  • Improving Chemical Stability and Liposolubility : 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative, has been shown to improve the chemical stability and liposolubility of certain compounds, demonstrating its relevance in enhancing drug formulations (Chen et al., 2016).

  • Analytical Method Development : The compound has been used in developing an RP-HPLC method for analyzing its impurities under various pH conditions, indicating its application in analytical chemistry (Maslarska et al., 2022).

  • Microwave-Induced Synthesis : Microwave-induced simultaneous debrominative decarboxylation and sulfamation of anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid have been used to synthesize specific compounds, showcasing the compound's role in advanced synthetic techniques (Zhang, Kuang, & Yang, 2009).

properties

IUPAC Name

2,3-dibromo-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2ClO2/c10-7(8(11)9(13)14)5-1-3-6(12)4-2-5/h1-4,7-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMCVHQTBODLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298404
Record name 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

CAS RN

24653-99-4
Record name 24653-99-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A JITĂREANU, C Ifrim, AM Zbancioc… - Romanian …, 2019 - researchgate.net
The phytotoxicity of eight dibrominated cinnamic acid derivatives on Phaseolus vulgaris was evaluated. Plant bioassays are usually used for ecotoxicity assessment and in the …
Number of citations: 1 www.researchgate.net
C Schaller, J Klassen, L Asmus, K Graham… - The Chemical …, 2001 - Springer
This experiment expands on a previous study of decarboxylative elimination. A number of cinnamic acids were subjected to alkene bromination. The resulting dibromides were given to …
Number of citations: 2 link.springer.com
C Kuang, Q Yang, H Senboku, M Tokuda - Tetrahedron, 2005 - Elsevier
(Z)-1-Bromo-1-alkenes were stereoselectively prepared in high yields in a short reaction time by microwave irradiation of the corresponding anti-2,3-dibromoalkanoic acids in a Et 3 N/…
Number of citations: 88 www.sciencedirect.com

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